5-Fluoro-4-iodopyridin-2-ol
Overview
Description
“5-Fluoro-4-iodopyridin-2-ol” is a chemical compound with the molecular formula C5H3FINO . It has an average mass of 238.986 Da and a monoisotopic mass of 238.924332 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to view the 2D and 3D structures of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be analyzed using various techniques . The compound has a molecular formula of C5H3FINO, an average mass of 238.986 Da, and a monoisotopic mass of 238.924332 Da .Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, such as 5-Fluorouracil (5-FU), have been extensively studied for their applications in cancer therapy. 5-FU's mechanism of action involves the inhibition of thymidylate synthase, leading to interference with DNA synthesis and function, which is critical in cancer treatment (Longley, Harkin, & Johnston, 2003). The development of prodrugs and novel formulations of fluoropyrimidines aims to enhance therapeutic efficacy and reduce toxicity, highlighting the importance of fluorinated compounds in oncology (Malet-Martino & Martino, 2002).
Fluorinated Compounds in Chemical Synthesis
The synthesis and functionalization of fluorinated pyridines, including compounds like 5-Fluoro-4-iodopyridin-2-ol, are of significant interest in organic chemistry due to their potential applications in developing new pharmaceuticals and materials. Fluorinated pyridines serve as key intermediates in the synthesis of various bioactive molecules, demonstrating the versatility of fluorinated compounds in chemical synthesis (Bobbio & Schlosser, 2001). The specific electronic and structural properties imparted by fluorine atoms make these compounds valuable in creating molecules with desired biological activities.
Safety and Hazards
Mechanism of Action
Target of Action
Fluorinated pyrimidines, a group to which this compound may belong, are known to target various enzymes involved in dna and rna synthesis . For instance, 5-Fluorouracil, a well-studied fluorinated pyrimidine, is known to target thymidylate synthase , an enzyme crucial for DNA replication and repair .
Mode of Action
Fluorinated pyrimidines typically exert their effects by being incorporated into the rna and dna of cells, thereby disrupting normal cellular functions . For example, 5-Fluorouracil, once metabolized into its active form, binds to thymidylate synthase and inhibits the conversion of deoxyuridylic acid to thymidylic acid, thereby interfering with DNA synthesis .
Biochemical Pathways
For instance, 5-Fluorouracil affects the thymidylate synthase pathway, leading to a decrease in the synthesis of thymidine monophosphate, a nucleotide required for DNA replication and repair .
Result of Action
Fluorinated pyrimidines, such as 5-fluorouracil, are known to cause cell death by disrupting dna synthesis and repair mechanisms .
Properties
IUPAC Name |
5-fluoro-4-iodo-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEDNNMGKYTJLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742618 | |
Record name | 5-Fluoro-4-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227576-86-4 | |
Record name | 5-Fluoro-4-iodopyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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